molecular formula C19H23N3O2 B10905714 4-[(4-methoxyphenyl)amino]-N'-[(1E)-1-phenylethylidene]butanehydrazide

4-[(4-methoxyphenyl)amino]-N'-[(1E)-1-phenylethylidene]butanehydrazide

Cat. No.: B10905714
M. Wt: 325.4 g/mol
InChI Key: ZGPCADNQVUVHLE-RCCKNPSSSA-N
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Description

4-(4-Methoxyanilino)-N’~1~-[(E)-1-phenylethylidene]butanohydrazide is an organic compound that features a complex structure with both aromatic and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyanilino)-N’~1~-[(E)-1-phenylethylidene]butanohydrazide typically involves the reaction of 4-methoxyaniline with butanohydrazide under specific conditions. The process often includes the formation of a Schiff base intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyanilino)-N’~1~-[(E)-1-phenylethylidene]butanohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the hydrazide group, potentially leading to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.

Scientific Research Applications

4-(4-Methoxyanilino)-N’~1~-[(E)-1-phenylethylidene]butanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-(4-methoxyanilino)-N’~1~-[(E)-1-phenylethylidene]butanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyanilino)-N’~1~-[(E)-1-phenylethylidene]butanohydrazide is unique due to its combination of aromatic and hydrazide functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

4-(4-methoxyanilino)-N-[(E)-1-phenylethylideneamino]butanamide

InChI

InChI=1S/C19H23N3O2/c1-15(16-7-4-3-5-8-16)21-22-19(23)9-6-14-20-17-10-12-18(24-2)13-11-17/h3-5,7-8,10-13,20H,6,9,14H2,1-2H3,(H,22,23)/b21-15+

InChI Key

ZGPCADNQVUVHLE-RCCKNPSSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCCNC1=CC=C(C=C1)OC)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CCCNC1=CC=C(C=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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